molecular formula C20H18O5 B1228399 3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol

3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol

Cat. No. B1228399
M. Wt: 338.4 g/mol
InChI Key: LPBAKOAUSJMTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid80955680 is a natural product found in Phaseolus vulgaris with data available.

Scientific Research Applications

Antitubercular Applications

This compound and its derivatives have been identified as potential antitubercular agents. For instance, derivatives like 3,3-dimethyl-3Hbenzofuro[3,2-f][1]benzopyran showed significant activities against Mycobacterium tuberculosis strains, including drug-resistant strains, without significant cytotoxicity against mammal cells or effects on the growth of various bacteria and fungi (Prado et al., 2006). Further studies on this compound led to the synthesis of various furo[3,2-f]chromenes derivatives that were four times more active than the initial compound against Mycobacterium tuberculosis (Alvey et al., 2008).

Antimycobacterial Activity

In addition to their antitubercular properties, these compounds have been evaluated for their broader antimycobacterial effects. For example, a study focused on synthesizing analogues of 3,3-dimethyl-3H-benzofuro[3,2,f][1]-benzopyran, revealing their selective in vitro inhibitory effects on mycobacterial growth (Prado et al., 2007).

Potential for Chemical Synthesis of Anticancer Drugs

Pyrano[4,3-b]chromones, which are related to this compound, have been investigated for their cytotoxicity against human oral squamous cell carcinoma cell lines, leading to insights for designing new anticancer drugs (Nagai et al., 2018).

Other Biological Activities

Studies have also explored the synthesis of various derivatives of this compound for their antibacterial and anti-inflammatory activities (Siddiqui & Asad, 2010), and their selective cytotoxicity against specific cancer cell lines (Mo et al., 2004).

properties

Product Name

3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol

InChI

InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-5-14-17(12)24-18-13-4-3-11(21)9-16(13)23-10-20(14,18)22/h3-9,18,21-22H,10H2,1-2H3

InChI Key

LPBAKOAUSJMTEN-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3(COC5=C4C=CC(=C5)O)O)C

synonyms

6a-hydroxyphaseolin
hydroxyphaseolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
Reactant of Route 2
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3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
Reactant of Route 3
3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
Reactant of Route 4
3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
Reactant of Route 5
3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol
Reactant of Route 6
3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol

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